2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride

SH3 domain protein-protein interaction drug discovery

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride (CAS 1172945-54-8) is a 2-aminoquinoline derivative characterized by a 3-propyl substituent and 6,7-dimethyl groups on the quinoline scaffold. It is classified as a melanin-concentrating hormone 1 receptor (MCH1R) antagonist, a pharmacological class implicated in obesity, eating disorders, and metabolic regulation.

Molecular Formula C14H19ClN2
Molecular Weight 250.77 g/mol
CAS No. 1172945-54-8
Cat. No. B13717433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride
CAS1172945-54-8
Molecular FormulaC14H19ClN2
Molecular Weight250.77 g/mol
Structural Identifiers
SMILESCCCC1=C(N=C2C=C(C(=CC2=C1)C)C)N.Cl
InChIInChI=1S/C14H18N2.ClH/c1-4-5-11-8-12-6-9(2)10(3)7-13(12)16-14(11)15;/h6-8H,4-5H2,1-3H3,(H2,15,16);1H
InChIKeySDHFRGAQLPJULG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride (CAS 1172945-54-8): Core Chemotype & MCH1R Antagonist Class


2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride (CAS 1172945-54-8) is a 2-aminoquinoline derivative characterized by a 3-propyl substituent and 6,7-dimethyl groups on the quinoline scaffold . It is classified as a melanin-concentrating hormone 1 receptor (MCH1R) antagonist, a pharmacological class implicated in obesity, eating disorders, and metabolic regulation . The compound exhibits a molecular weight of 250.77 g/mol and a topological polar surface area (TPSA) of 38.9 Ų, indicating moderate permeability potential .

Pathway MCH1R antagonist chemotype for metabolic signaling studies
Probe 6-substituted quinoline scaffold for SH3 domain protein-protein interaction assays
SAR Distinct 3-propyl/6,7-dimethyl pattern supports systematic structure-activity exploration

Critical SAR for 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride: Why Unsubstituted or Differently Substituted Analogs Are Not Interchangeable


Substitution on the quinoline core profoundly modulates biological activity, and 2-amino-6,7-dimethyl-3-propylquinoline hydrochloride possesses a distinct pattern that cannot be replicated by generic analogs. SAR studies demonstrate that introducing a substituent at the 6-position significantly improves binding affinity for the Tec SH3 domain compared to unsubstituted 2-aminoquinoline, while 5- and 7-substitutions are detrimental . Conversely, the 3-propyl group is essential for MCH1R antagonism, as patent disclosures specify this substituent for optimal receptor engagement . Thus, substituting this compound with 2-aminoquinoline or a differently substituted analog would likely yield markedly different (and inferior) pharmacological outcomes.

MCH1R
Generic 2-aminoquinoline lacks critical 3-propyl group
Patent disclosures indicate the 3-propyl substituent is essential for MCH1R engagement; unsubstituted or differently alkylated analogs may not reproduce target binding.
SH3 domain
Unsubstituted 2-aminoquinoline shows ~5-fold weaker affinity
SAR data demonstrate that 6-substitution improves Tec SH3 domain binding (Kd 25 µM vs 125 µM); the unsubstituted core or 7-only substitution may not support comparable probe activity.

Quantitative Evidence for Selecting 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride Over Analogs


6,7-Dimethyl Substitution Enhances SH3 Domain Binding Affinity Relative to Unsubstituted Quinoline

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride incorporates a 6,7-dimethyl pattern. In SAR studies on 2-aminoquinoline ligands for the Tec SH3 domain, introducing a substituent at the 6-position increased binding affinity (Kd) from 125 µM (unsubstituted 2-aminoquinoline) to 25 µM (6-substituted analog), while 7-substitution alone did not improve affinity . The 6,7-dimethyl motif is predicted to confer enhanced binding relative to the unsubstituted core, positioning this compound favorably for SH3 domain targeting studies.

SH3 binding affinity
Class-level inference
~5-fold improvement for 6-substituted analog
Reported affinity gain supports 6,7-dimethyl pattern for SH3 probe design
Direct Kd for target compound not measured; inferred from 6-substituted SAR (25 µM vs 125 µM unsubstituted)
SH3 domain protein-protein interaction drug discovery

MCH1R Antagonist Activity: Class-Level Evidence for 2-Aminoquinoline Scaffolds

2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride is disclosed as an MCH1R antagonist . While a direct IC50 value for this specific compound is not available, structurally related 2-aminoquinoline MCH1R antagonists exhibit low nanomolar binding affinities. For instance, a close analog achieved an IC50 of 3.2 nM in a functional assay measuring inhibition of MCH-induced calcium flux . The target compound, bearing the critical 3-propyl substituent mandated for MCH1R activity, is expected to fall within a similar potency range.

MCH1R antagonism
Class-level inference
Related analog IC50 = 3.2 nM
Patent-class chemotype aligns with low-nanomolar MCH1R functional antagonism
Functional assay: inhibition of MCH-induced calcium flux in CHO cells; target compound IC50 not individually reported
MCH1R obesity metabolic disorders

Computational Predictions Suggest Favorable Drug-Like Properties

Computed physicochemical properties for 2-amino-6,7-dimethyl-3-propylquinoline hydrochloride indicate favorable drug-like characteristics. Its topological polar surface area (TPSA) of 38.9 Ų is well below the 140 Ų threshold for oral bioavailability, and it has only 2 rotatable bonds and 2 hydrogen bond donors . These values compare favorably to unsubstituted 2-aminoquinoline (TPSA ~51 Ų, cLogP ~1.9) , suggesting improved membrane permeability and oral absorption potential.

Drug-likeness profile
Computed
TPSA 38.9 Ų vs 51 Ų (unsubstituted)
Lower TPSA and favorable rotatable bond count may support membrane permeability
PubChem/ChemAxon predictions; experimental ADME validation required
ADME drug-likeness physicochemical properties

Validated Applications for 2-Amino-6,7-dimethyl-3-propylquinoline hydrochloride in Drug Discovery & Chemical Biology


MCH1R Antagonist for Obesity and Metabolic Disease Research

The compound is explicitly claimed in U.S. Patent 7,084,156 as an MCH1R antagonist useful for treating obesity, eating disorders, and related metabolic conditions . Its 3-propyl group is a key determinant of MCH1R binding, making it a relevant tool compound for studying the MCH1R signaling axis and screening for novel anti-obesity agents.

SH3 Domain Ligand for Probing Protein-Protein Interactions

Based on SAR data showing that 6-substituted 2-aminoquinolines bind the Tec SH3 domain with improved affinity (Kd = 25 µM vs. 125 µM for unsubstituted) , the 6,7-dimethyl-3-propylquinoline core serves as a privileged scaffold for developing chemical probes targeting SH3 domains involved in cancer and cellular signaling.

Chemical Biology Tool for Structure-Activity Relationship (SAR) Exploration

The unique 6,7-dimethyl and 3-propyl substitution pattern on the 2-aminoquinoline core provides a defined starting point for SAR studies. Researchers can systematically modify the 3-propyl chain or the 6,7-dimethyl groups to map binding interactions with targets such as MCH1R, 5-HT5A receptors , or SH3 domains, generating critical insights into receptor-ligand pharmacophores.

Application
Selection Property
Validation Focus
MCH1R pathway research
MCH1R antagonist chemotype with 3-propyl motif
MCH-induced calcium flux assay in recombinant cells
SH3 domain probe development
6,7-dimethylquinoline scaffold for Tec SH3 binding
In vitro SH3 domain binding assay (Kd determination)
Structure-activity relationship (SAR) studies
Defined 3-propyl and 6,7-dimethyl substitution pattern
Systematic modification and target-panel screening
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